

comparative analysis of 2,3- vs 2,4-Dichlorobenzenesulfonamide

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Compound of Interest

Compound Name: 2,3-Dichlorobenzenesulfonamide

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Comparative Analysis: 2,3- vs. 2,4-Dichlorobenzenesulfonamide

A detailed comparative analysis of **2,3-Dichlorobenzenesulfonamide** and 2,4-Dichlorobenzenesulfonamide is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their chemical properties, synthesis, and biological activities, supported by available data and detailed experimental protocols.

Chemical and Physical Properties

Both **2,3-Dichlorobenzenesulfonamide** and 2,4-Dichlorobenzenesulfonamide are isomers with the molecular formula $C_6H_5Cl_2NO_2S$. Their distinct chlorine substitution patterns on the benzene ring lead to differences in their physicochemical properties, which can influence their biological activity and potential applications. A summary of their key properties is provided in the table below.

Property	2,3-Dichlorobenzenesulfonamide	2,4-Dichlorobenzenesulfonamide
CAS Number	82967-94-0	20532-15-4
Molecular Weight	226.08 g/mol	226.08 g/mol
Appearance	Solid	White to off-white solid
Melting Point	Not explicitly found	183-184 °C
Boiling Point (Predicted)	Not explicitly found	375.7±52.0 °C
Density (Predicted)	Not explicitly found	1.588±0.06 g/cm ³
pKa (Predicted)	9.39±0.60	9.46±0.60

Synthesis of Dichlorobenzenesulfonamides

The synthesis of both 2,3- and 2,4-Dichlorobenzenesulfonamide typically involves a two-step process: the chlorosulfonation of the corresponding dichlorobenzene to form the sulfonyl chloride intermediate, followed by amination.

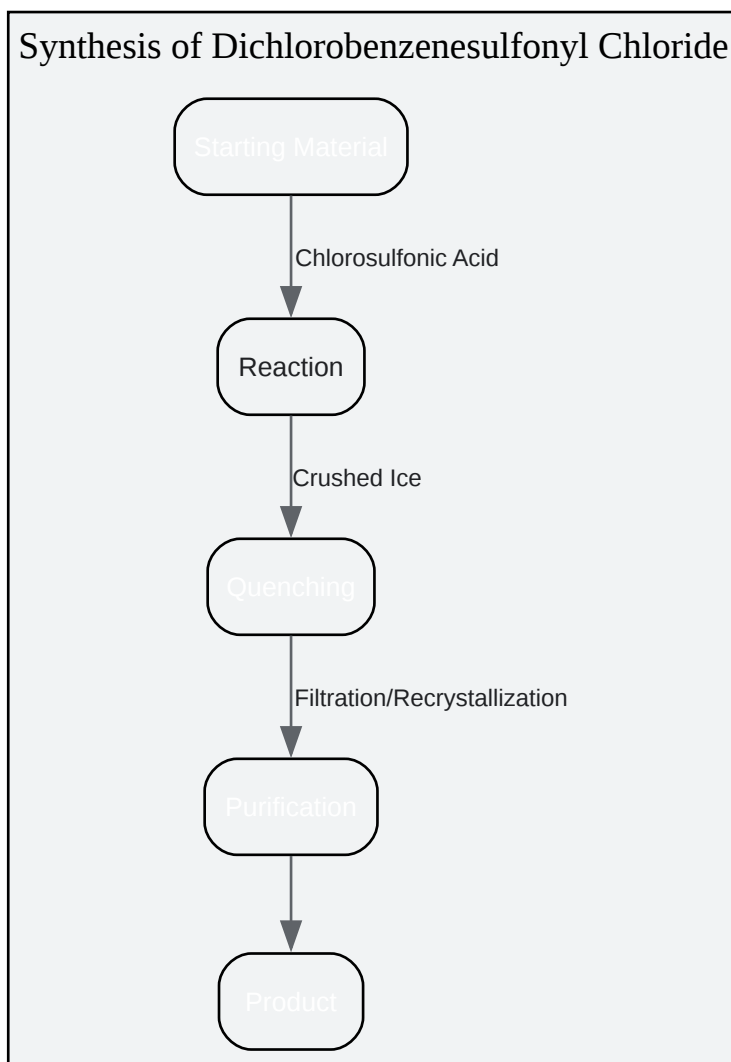
Synthesis of Precursors: Dichlorobenzenesulfonyl Chlorides

2,3-Dichlorobenzenesulfonyl chloride is synthesized from 1,2-dichlorobenzene. While a detailed, high-yield protocol is not readily available in the searched literature, the general approach involves the reaction of 1,2-dichlorobenzene with chlorosulfonic acid.

2,4-Dichlorobenzenesulfonyl chloride can be synthesized via two primary methods^[1]:

- Chlorosulfonation of 1,3-Dichlorobenzene: This method involves the direct electrophilic substitution of 1,3-dichlorobenzene with chlorosulfonic acid^[1].
- Sandmeyer-type Reaction of 2,4-Dichloroaniline: This route involves the diazotization of 2,4-dichloroaniline followed by a reaction with sulfur dioxide in the presence of a copper(I) catalyst^[1].

A general workflow for the synthesis of dichlorobenzenesulfonyl chlorides is depicted below.



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Caption: General workflow for the synthesis of dichlorobenzenesulfonyl chloride.

Amination to Dichlorobenzenesulfonamides

The final step to produce the dichlorobenzenesulfonamides is the reaction of the corresponding sulfonyl chloride with an amine source, typically ammonia.

Experimental Protocol: General Amination of Dichlorobenzenesulfonyl Chloride

This protocol is a general guideline for the synthesis of N-substituted sulfonamides and can be adapted for the synthesis of 2,3- and 2,4-dichlorobenzenesulfonamide using the corresponding sulfonyl chloride and an appropriate amine source (e.g., aqueous ammonia)[2].

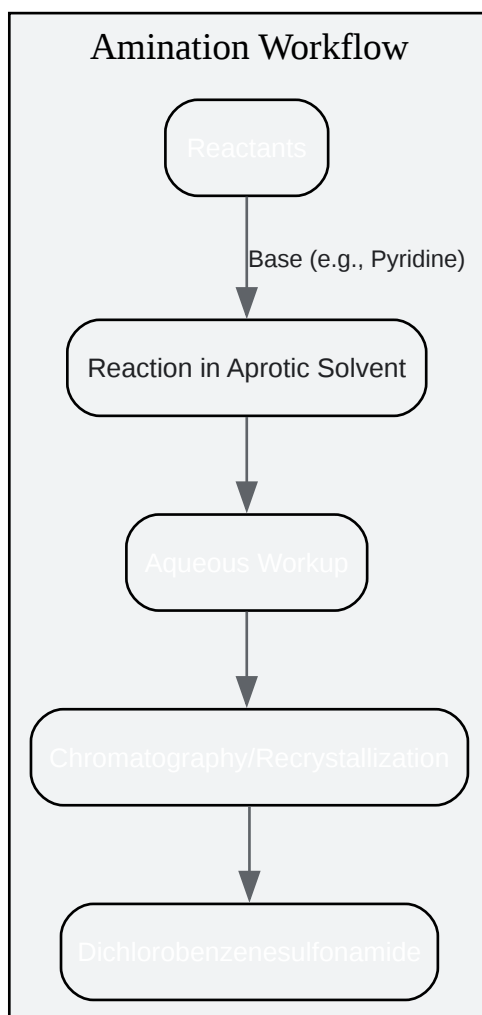
Materials:

- Dichlorobenzenesulfonyl chloride (1.0 eq)
- Primary or Secondary Amine (e.g., aqueous ammonia) (1.0 - 1.2 eq)
- Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq) (if starting with a primary/secondary amine other than ammonia)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- 1M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Silica Gel for chromatography
- Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) in anhydrous DCM.
- **Base Addition:** Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
- **Sulfonyl Chloride Addition:** Dissolve the dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

- Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide[2].



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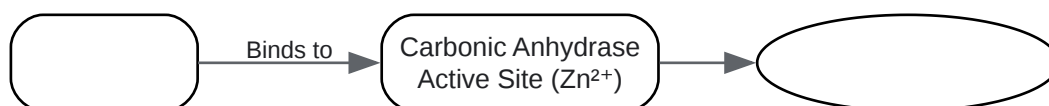
Caption: General workflow for the amination of dichlorobenzenesulfonyl chloride.

Biological Activity

Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, with a significant focus on their role as enzyme inhibitors, particularly of carbonic anhydrases, and as modulators of nuclear receptors like PPAR γ .

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications. While numerous studies have investigated benzenesulfonamides as CA inhibitors, specific and directly comparative inhibitory data for 2,3- and 2,4-dichlorobenzenesulfonamide against various CA isoforms is not readily available in the searched literature. However, it is a common target for this class of compounds, and their inhibitory potential is expected. The general mechanism of action for sulfonamide-based CA inhibitors involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site.



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Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Peroxisome Proliferator-Activated Receptor γ (PPAR γ) Agonism

PPAR γ is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and glucose homeostasis. A study on the structure-activity relationship of INT131, a compound containing the 2,4-dichlorobenzenesulfonamide moiety, identified it as a potent PPAR γ partial agonist[3][4].

Compound	Target	Activity	EC ₅₀
INT131 (containing 2,4-Dichlorobenzenesulfonamide moiety)	PPAR γ	Partial Agonist	4 nM[4]

No data was found regarding the activity of **2,3-Dichlorobenzenesulfonamide** on PPAR γ . The agonistic activity on PPAR γ suggests a potential therapeutic application for 2,4-dichlorobenzenesulfonamide derivatives in metabolic diseases.



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Caption: Signaling pathway of PPAR γ agonism.

Cytotoxicity

While a direct comparative cytotoxicity study between 2,3- and 2,4-Dichlorobenzenesulfonamide was not identified, various sulfonamide derivatives have been evaluated for their cytotoxic effects against different cancer cell lines[5][6]. The cytotoxic activity is highly dependent on the overall structure of the molecule. Further studies are required to determine and compare the specific cytotoxic profiles of these two isomers.

Conclusion

2,3-Dichlorobenzenesulfonamide and 2,4-Dichlorobenzenesulfonamide are two isomers with distinct properties and potential biological activities. The 2,4-isomer has been more extensively studied, with established synthesis protocols and demonstrated activity as a component of a PPAR γ agonist. Both isomers are predicted to be potential carbonic anhydrase inhibitors, a common trait for the benzenesulfonamide scaffold.

This comparative guide highlights the current state of knowledge and underscores the need for direct comparative studies to fully elucidate the differences in biological performance between

these two compounds. Such studies would be invaluable for guiding future research and development efforts in medicinal chemistry and drug discovery.

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